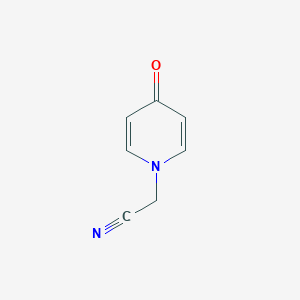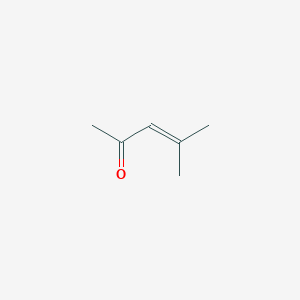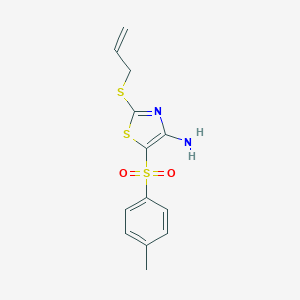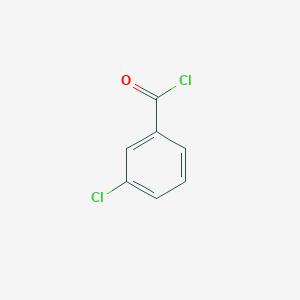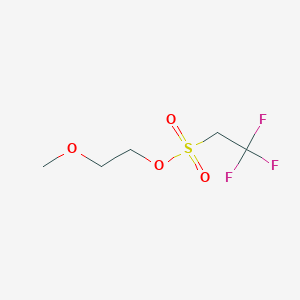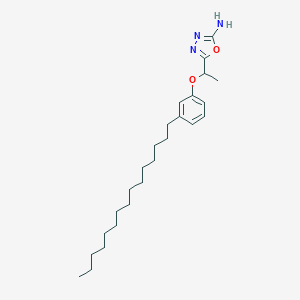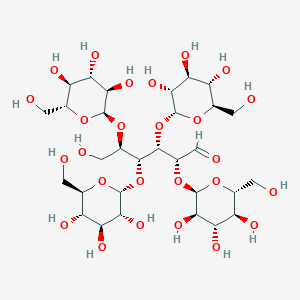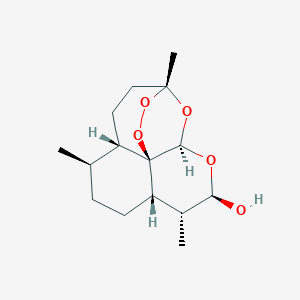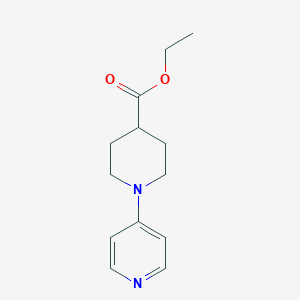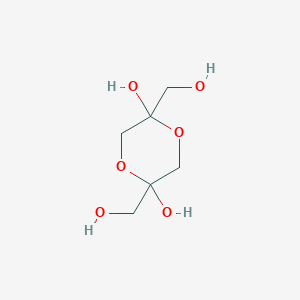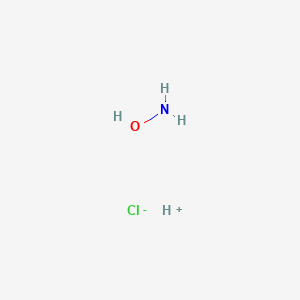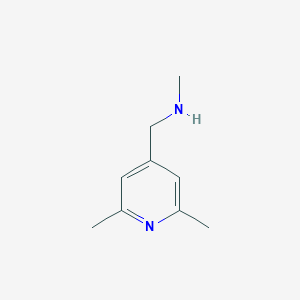
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine, also known as DMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMMA is a derivative of the naturally occurring compound, nicotine, and has been shown to have unique biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine is complex and not fully understood. It is known to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. The exact mechanism by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system is still being studied.
生化和生理效应
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, leading to increased activity in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. In addition to its effects on the central nervous system, 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
实验室实验的优点和局限性
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a number of advantages for use in scientific research. It is a relatively stable compound that can be synthesized in high yields and purity. It has also been shown to have unique effects on the central nervous system that make it a valuable tool for studying the neurobiology of a variety of disorders. However, there are also limitations to the use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in lab experiments. Its effects on the central nervous system are complex and not fully understood, and its use in animal models may not accurately reflect its effects in humans.
未来方向
There are a number of future directions for research on 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine. One area of research is in the development of new drugs that target nicotinic acetylcholine receptors in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on these receptors, and further research may lead to the development of new drugs for the treatment of neurological disorders. Another area of research is in the development of new animal models for studying the effects of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine on the central nervous system. Finally, there is a need for further research into the mechanisms by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system, which may lead to a better understanding of the neurobiology of a variety of disorders.
科学研究应用
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on the central nervous system. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. This has led to research into the potential use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in the treatment of a variety of neurological disorders, including Parkinson's disease and schizophrenia.
属性
CAS 编号 |
120739-86-8 |
|---|---|
产品名称 |
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
1-(2,6-dimethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-9(6-10-3)5-8(2)11-7/h4-5,10H,6H2,1-3H3 |
InChI 键 |
DQCSAZILCMXZRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)CNC |
规范 SMILES |
CC1=CC(=CC(=N1)C)CNC |
同义词 |
4-Pyridinemethanamine,N,2,6-trimethyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

